(E)-O-ethoxycarbonyl cefprozil
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Overview
Description
(E)-O-ethoxycarbonyl cefprozil is a derivative of cefprozil, a second-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics that are widely used to treat bacterial infections. Cefprozil is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The (E)-O-ethoxycarbonyl modification enhances certain properties of the parent compound, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-O-ethoxycarbonyl cefprozil involves several key steps. One common method starts with the preparation of a key intermediate, which is then reacted with ethyl chloroformate to form the ethoxycarbonyl derivative. The intermediate is typically silylated using N,O-bis(trimethylsilyl)acetamide, followed by a reaction with [7-trimethylsilylamino-3-(Z/E-propen-1-yl)-3-cephem-4-carboxylic acid]trimethylsilyl ester. The final product is obtained by deprotecting the silylated compound with aqueous hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing impurities. Techniques such as continuous flow chemistry and advanced purification methods are employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(E)-O-ethoxycarbonyl cefprozil undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Common substitution reactions involve replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
(E)-O-ethoxycarbonyl cefprozil has several scientific research applications:
Chemistry: It is used as a model compound in studies of cephalosporin derivatives and their reactivity.
Biology: Researchers study its interactions with bacterial enzymes to understand resistance mechanisms.
Medicine: It is investigated for its potential to treat various bacterial infections, especially those resistant to other antibiotics.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
(E)-O-ethoxycarbonyl cefprozil, like other cephalosporins, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the final transpeptidation step of peptidoglycan synthesis. This inhibition weakens the cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Cefuroxime: Another second-generation cephalosporin with a similar spectrum of activity.
Cefaclor: Known for its effectiveness against respiratory tract infections.
Cefpodoxime: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
(E)-O-ethoxycarbonyl cefprozil is unique due to its ethoxycarbonyl modification, which can enhance its stability and bioavailability compared to other cephalosporins. This modification may also influence its spectrum of activity and resistance profile, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H23N3O7S |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-ethoxycarbonyloxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H23N3O7S/c1-3-5-12-10-32-19-15(18(26)24(19)16(12)20(27)28)23-17(25)14(22)11-6-8-13(9-7-11)31-21(29)30-4-2/h3,5-9,14-15,19H,4,10,22H2,1-2H3,(H,23,25)(H,27,28)/b5-3+/t14-,15-,19-/m1/s1 |
InChI Key |
CFBSIWMVVPRUMF-XXZLHFTLSA-N |
Isomeric SMILES |
CCOC(=O)OC1=CC=C(C=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/C)C(=O)O)N |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(=C(CS3)C=CC)C(=O)O)N |
Origin of Product |
United States |
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